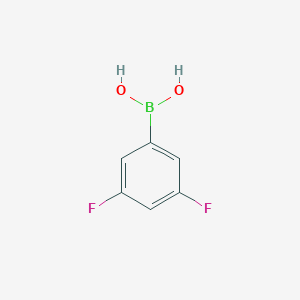











|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:8])[CH:7]=1.[Mg].C[O:12][B:13](OC)[O:14]C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([B:13]([OH:14])[OH:12])[CH:5]=[C:6]([F:8])[CH:7]=1
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)F)Br
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
64.59 g
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 40° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a nitrogen atmosphere, a solution prepared
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at a rate that
|
|
Type
|
ADDITION
|
|
Details
|
After dropwise addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice
|
|
Type
|
CUSTOM
|
|
Details
|
Then, a solution prepared
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added dropwise under ice cooling
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
Then, an organic layer was separated from the mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
an aqueous layer was subjected to extraction with hexane
|
|
Type
|
EXTRACTION
|
|
Details
|
The hexane extract
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resultant mixture was dried
|
|
Type
|
ADDITION
|
|
Details
|
by adding sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.65 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |